

The Reactivity Profile of 2-Methyloxazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the oxazole ring and the aldehyde functionality, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the molecule's reactivity, focusing on the electrophilic and nucleophilic nature of its constituent parts. Detailed experimental protocols for key transformations, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for **2-methyloxazole-4-carbaldehyde** is provided below.

Property	Value
Molecular Formula	C ₅ H ₅ NO ₂
Molecular Weight	111.10 g/mol
Appearance	Solid
Melting Point	70-75 °C
CAS Number	113732-84-6
SMILES	Cc1nc(C=O)co1
InChI Key	ARAUFWKXKTYCHZ-UHFFFAOYSA-N
¹ H NMR (Predicted)	δ (ppm): 9.9 (s, 1H, CHO), 8.3 (s, 1H, H5), 2.6 (s, 3H, CH ₃). Predicted based on general chemical shift ranges for similar structures.
¹³ C NMR (Predicted)	δ (ppm): 185 (CHO), 162 (C2), 150 (C4), 140 (C5), 14 (CH ₃). Predicted based on general chemical shift ranges for similar structures.
IR (Predicted)	ν (cm ⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~2820, 2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1580, 1450 (oxazole ring C=C and C=N stretches). Predicted based on characteristic IR absorption frequencies. ^[1]

Reactivity Profile of the Oxazole Ring

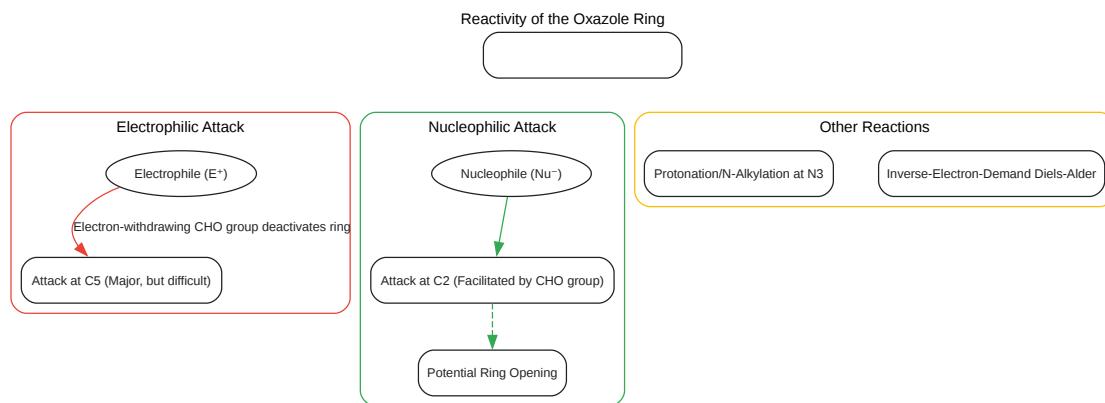
The reactivity of the oxazole ring in **2-methyloxazole-4-carbaldehyde** is governed by the electronic interplay of the nitrogen and oxygen heteroatoms, the 2-methyl substituent, and the 4-carbaldehyde group.

Electrophilic Substitution

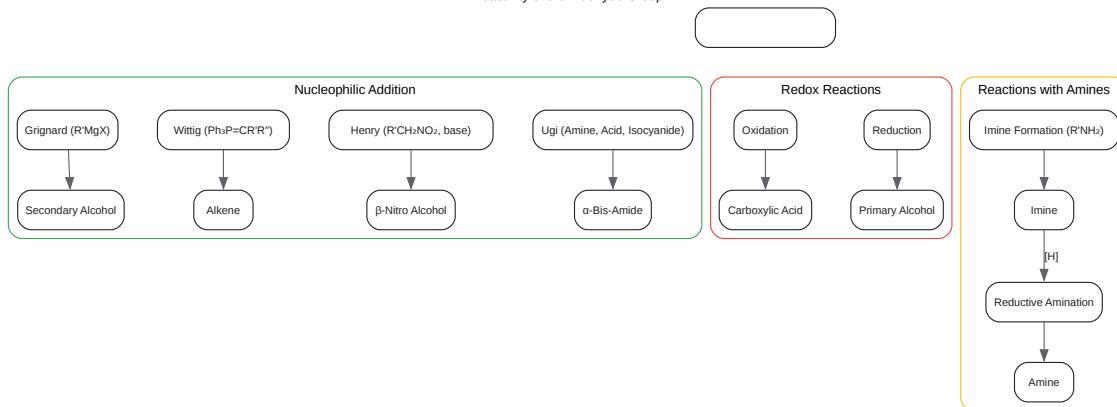
Electrophilic substitution on the oxazole ring is generally disfavored due to its electron-deficient nature. However, the position most susceptible to electrophilic attack is C5. The electron-

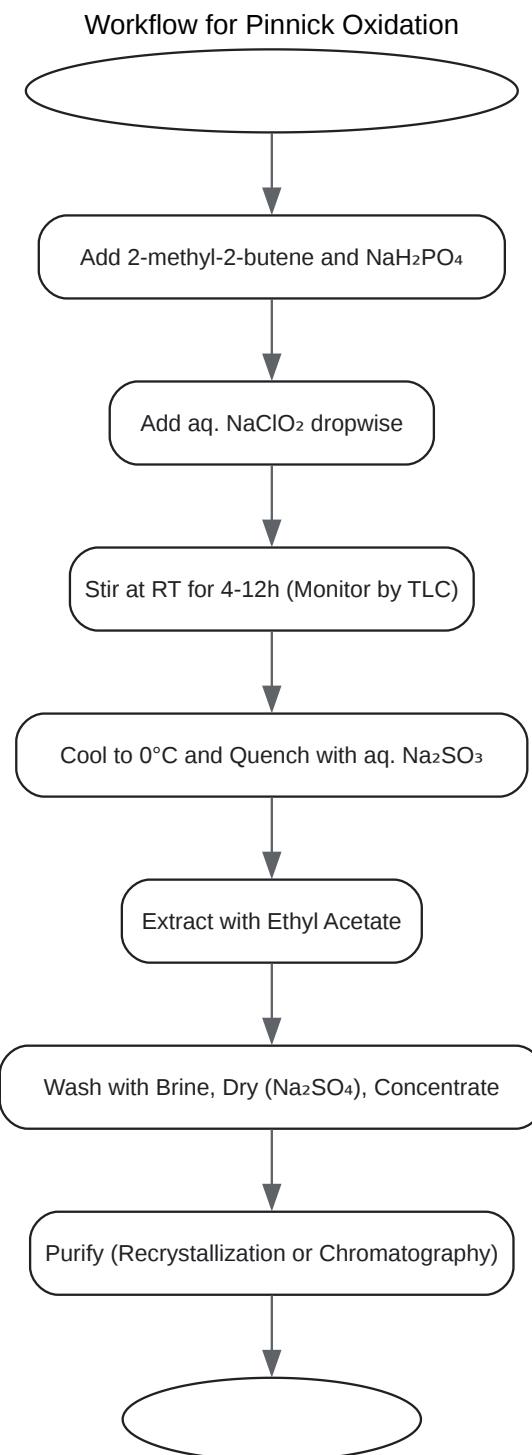
donating 2-methyl group provides some activation, but this is counteracted by the strongly electron-withdrawing 4-carbaldehyde group, making electrophilic substitution challenging. Reactions such as nitration and halogenation would likely require harsh conditions and may result in low yields.

Nucleophilic Attack


The electron-withdrawing character of the 4-carbaldehyde group enhances the electrophilicity of the oxazole ring, particularly at the C2 position. This makes C2 susceptible to attack by strong nucleophiles. However, such reactions can sometimes lead to ring-opening rather than simple substitution. The C2 proton is the most acidic proton on the oxazole ring, and its deprotonation with a strong base can generate a nucleophilic center at C2, allowing for subsequent reaction with electrophiles.

Basicity and N-Alkylation


The nitrogen atom at position 3 possesses a lone pair of electrons and imparts weak basicity to the oxazole ring, allowing for protonation with strong acids to form oxazolium salts. It can also be alkylated with suitable alkylating agents.


Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, which is a powerful method for synthesizing pyridine derivatives. The electron-withdrawing 4-carbaldehyde group makes **2-methyloxazole-4-carbaldehyde** an electron-poor diene, favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder fashion.

Reactivity of the Aldehyde Group

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [The Reactivity Profile of 2-Methyloxazole-4-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023661#reactivity-profile-of-the-oxazole-ring-in-2-methyloxazole-4-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com